2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride is a research chemical with the molecular formula C5H10FN·HCl and a molecular weight of 139.6. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with a fluorinating agent under controlled conditions to introduce the fluorine atom. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor function.
Comparison with Similar Compounds
2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride can be compared with other similar compounds such as:
2-Fluoroethylamine Hydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which affects its chemical properties and applications.
2-Cycloheptyl-2-fluoroethan-1-amine Hydrochloride: This compound has a larger cycloheptyl group, which influences its reactivity and binding properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H11ClFN |
---|---|
Molecular Weight |
139.60 g/mol |
IUPAC Name |
2-cyclopropyl-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c6-5(3-7)4-1-2-4;/h4-5H,1-3,7H2;1H |
InChI Key |
PXJPTCLLBLJGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.